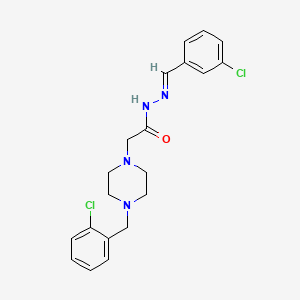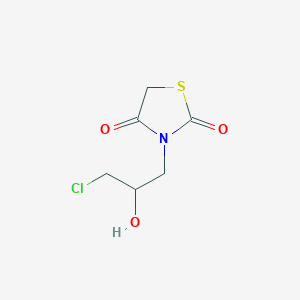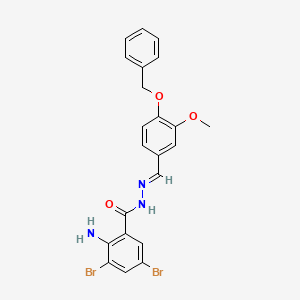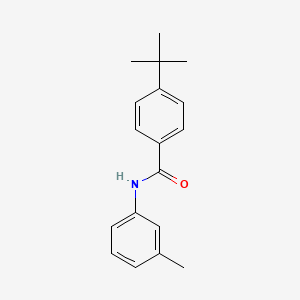
N'-(3-Chlorobenzylidene)-2-(4-(2-chlorobenzyl)-1-piperazinyl)acetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-(3-Chlorbenzyliden)-2-(4-(2-Chlorbenzyl)-1-piperazinyl)acetohydrazid ist eine komplexe organische Verbindung, die zur Klasse der Hydrazide gehört. Sie zeichnet sich durch das Vorhandensein eines Piperazinrings, Chlorbenzyl-Gruppen und einer Acetohydrazid-Einheit aus.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von N’-(3-Chlorbenzyliden)-2-(4-(2-Chlorbenzyl)-1-piperazinyl)acetohydrazid erfolgt typischerweise in einem mehrstufigen Prozess:
Bildung des Hydrazids: Der erste Schritt beinhaltet die Reaktion eines geeigneten Acylchlorids mit Hydrazin unter Bildung des entsprechenden Hydrazids.
Einführung des Piperazinrings: Das Hydrazid wird dann unter kontrollierten Bedingungen mit einem Piperazinderivat, wie z. B. 1-(2-Chlorbenzyl)piperazin, umgesetzt, um den Piperazinring einzuführen.
Kondensationsreaktion: Der letzte Schritt umfasst die Kondensation des Zwischenprodukts mit 3-Chlorbenzaldehyd unter Bildung der gewünschten Verbindung.
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege umfassen, die jedoch für die großtechnische Produktion optimiert sind. Dazu gehören der Einsatz von kontinuierlichen Strömungsreaktoren, automatisierten Syntheseplattformen und strengen Qualitätskontrollmaßnahmen, um eine hohe Ausbeute und Reinheit zu gewährleisten.
Analyse Chemischer Reaktionen
Arten von Reaktionen
N’-(3-Chlorbenzyliden)-2-(4-(2-Chlorbenzyl)-1-piperazinyl)acetohydrazid kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.
Substitution: Die Chlorbenzyl-Gruppen können nucleophile Substitutionsreaktionen mit Nucleophilen wie Aminen oder Thiolen eingehen.
Häufige Reagenzien und Bedingungen
Oxidation: Wasserstoffperoxid in einem sauren Medium.
Reduktion: Natriumborhydrid in Methanol.
Substitution: Nucleophile wie Amine in Gegenwart einer Base wie Triethylamin.
Hauptprodukte
Oxidation: Bildung von entsprechenden Carbonsäuren oder Ketonen.
Reduktion: Bildung von Alkoholen oder Aminen.
Substitution: Bildung von substituierten Derivaten mit verschiedenen funktionellen Gruppen.
Wissenschaftliche Forschungsanwendungen
N’-(3-Chlorbenzyliden)-2-(4-(2-Chlorbenzyl)-1-piperazinyl)acetohydrazid hat mehrere wissenschaftliche Forschungsanwendungen:
Medizinische Chemie: Es wird auf sein Potenzial als antimikrobielles, antifungizides und Antikrebsmittel untersucht.
Materialwissenschaft: Die Verbindung wird für ihren Einsatz bei der Entwicklung neuer Materialien mit spezifischen Eigenschaften untersucht.
Biologische Studien: Sie wird in biochemischen Assays verwendet, um die Hemmung von Enzymen und die Rezeptorbindung zu untersuchen.
Industrielle Anwendungen: Die Verbindung wird auf ihr Potenzial für die Synthese von fortschrittlichen Polymeren und Beschichtungen untersucht.
Wirkmechanismus
Der Wirkmechanismus von N’-(3-Chlorbenzyliden)-2-(4-(2-Chlorbenzyl)-1-piperazinyl)acetohydrazid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen:
Molekulare Zielstrukturen: Die Verbindung kann Enzyme, Rezeptoren oder Nukleinsäuren angreifen, was zu einer Hemmung oder Modulation ihrer Aktivität führt.
Beteiligte Pfade: Sie kann Zellwege wie Signaltransduktion, Stoffwechselprozesse oder Genexpression beeinflussen.
Wirkmechanismus
The mechanism of action of N’-(3-Chlorobenzylidene)-2-(4-(2-chlorobenzyl)-1-piperazinyl)acetohydrazide involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes, receptors, or nucleic acids, leading to inhibition or modulation of their activity.
Pathways Involved: It may interfere with cellular pathways such as signal transduction, metabolic processes, or gene expression.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
N’-(3-Chlorbenzyliden)-2-(4-(2-Chlorbenzyl)-1-piperazinyl)acetohydrazid: Eindeutig aufgrund seiner spezifischen Struktur und funktionellen Gruppen.
N’-(3-Brombenzyliden)-2-(4-(2-Brombenzyl)-1-piperazinyl)acetohydrazid: Ähnliche Struktur, aber mit Bromatomen anstelle von Chlor.
N’-(3-Methylbenzyliden)-2-(4-(2-Methylbenzyl)-1-piperazinyl)acetohydrazid: Ähnliche Struktur, aber mit Methylgruppen anstelle von Chlor.
Einzigartigkeit
N’-(3-Chlorbenzyliden)-2-(4-(2-Chlorbenzyl)-1-piperazinyl)acetohydrazid ist einzigartig aufgrund des Vorhandenseins von Chlorbenzyl-Gruppen, die spezifische chemische und biologische Eigenschaften vermitteln können, die bei seinen Analoga nicht beobachtet werden.
Eigenschaften
Molekularformel |
C20H22Cl2N4O |
|---|---|
Molekulargewicht |
405.3 g/mol |
IUPAC-Name |
N-[(E)-(3-chlorophenyl)methylideneamino]-2-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]acetamide |
InChI |
InChI=1S/C20H22Cl2N4O/c21-18-6-3-4-16(12-18)13-23-24-20(27)15-26-10-8-25(9-11-26)14-17-5-1-2-7-19(17)22/h1-7,12-13H,8-11,14-15H2,(H,24,27)/b23-13+ |
InChI-Schlüssel |
JIPOOCXSRHNLKA-YDZHTSKRSA-N |
Isomerische SMILES |
C1CN(CCN1CC2=CC=CC=C2Cl)CC(=O)N/N=C/C3=CC(=CC=C3)Cl |
Kanonische SMILES |
C1CN(CCN1CC2=CC=CC=C2Cl)CC(=O)NN=CC3=CC(=CC=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Isobutyl (2E)-2-[3-methoxy-4-(pentyloxy)benzylidene]-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11973683.png)




![7,9-Dichloro-2-(3,4-dimethoxyphenyl)-5-(4-pyridinyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine](/img/structure/B11973706.png)
![2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(3-methylthiophen-2-yl)methylidene]acetohydrazide](/img/structure/B11973723.png)



![2-{(3Z)-3-[3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B11973758.png)

![3-nitro-N-(2,2,2-trichloro-1-{[(2,4-dichlorophenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11973770.png)
![4-(4-Benzylpiperazin-1-yl)-5-(biphenyl-4-yl)thieno[2,3-d]pyrimidine](/img/structure/B11973773.png)
